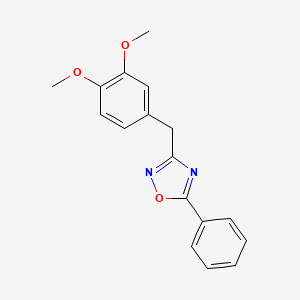

3-(3,4-dimethoxybenzyl)-5-phenyl-1,2,4-oxadiazole

Overview

Description

The compound “3-(3,4-dimethoxybenzyl)-5-phenyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . The 3,4-dimethoxybenzyl group is a benzyl group in which the hydrogens at positions 3 and 4 of the phenyl group are substituted by methoxy groups .

Synthesis Analysis

The synthesis of compounds similar to “3-(3,4-dimethoxybenzyl)-5-phenyl-1,2,4-oxadiazole” has been reported in the literature . For instance, the synthesis of (±)-3,4-dimethoxybenzyl-4-methyloctanoate, a compound with a similar 3,4-dimethoxybenzyl group, was described in a study . The synthesis involved the reduction of the carbonyl group of 3,4-dimethoxybenzaldehyde, chloride formation from (±)-4-methyloctanoic acid, and esterification .Molecular Structure Analysis

The molecular structure of “3-(3,4-dimethoxybenzyl)-5-phenyl-1,2,4-oxadiazole” can be deduced from its name. It contains a 1,2,4-oxadiazole ring attached to a phenyl group at the 5-position and a 3,4-dimethoxybenzyl group at the 3-position . The 3,4-dimethoxybenzyl group is a protective group for the thiol moiety, which increases the solubility and stability of the precursor .Scientific Research Applications

- The 3,4-dimethoxybenzyl group serves as a protective moiety for the thiol group in SAMs. These monolayers find applications in areas like biosensors, corrosion protection, and molecular electronics .

- 3,4-Dimethoxybenzyl alcohol, a derivative of this compound, can be used as a fuel in MFCs. These cells generate electricity through microbial metabolism, making them promising for sustainable energy production .

- Veratrole alcohol, derived from 3,4-dimethoxybenzyl alcohol, is a raw material for synthesizing cyclotriveratrylene. Cyclotriveratrylene is widely used in host-guest chemistry, particularly in supramolecular assemblies and molecular recognition studies .

Self-Assembled Monolayers (SAMs) for Surface Modification

Microbial Fuel Cells (MFCs)

Host-Guest Chemistry

Mechanism of Action

Target of Action

It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound may interact with its targets through a process of deprotection and deposition .

Biochemical Pathways

The deprotection and deposition process of the 3,4-dimethoxybenzyl group could potentially affect various biochemical pathways, particularly those involving thiol groups .

Pharmacokinetics

The increased solubility and stability of the precursor due to the 3,4-dimethoxybenzyl group might influence the compound’s bioavailability .

Result of Action

The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests that the compound might induce structural changes in the target molecules .

Action Environment

The action of 3-(3,4-dimethoxybenzyl)-5-phenyl-1,2,4-oxadiazole can be influenced by environmental factors such as temperature and the presence of protons. For instance, the deprotection and deposition process of the 3,4-dimethoxybenzyl group occurs at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound’s action, efficacy, and stability might be sensitive to changes in these environmental conditions.

properties

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-16-18-17(22-19-16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXBGKKVTZOCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B3739840.png)

![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3739841.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3739863.png)

![7-[(4-bromobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B3739875.png)

![2-{[3-(3-nitrophenyl)acryloyl]amino}-N-phenylbenzamide](/img/structure/B3739884.png)

![N-(3,4-dichlorophenyl)-N'-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3739897.png)

![ethyl 3-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B3739903.png)

![3-phenyl-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}acrylamide](/img/structure/B3739917.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B3739920.png)

![3-[3-bromo-4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B3739927.png)